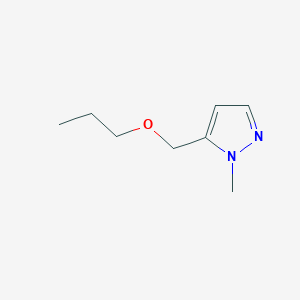

1-methyl-5-(propoxymethyl)-1H-pyrazole

Description

1-Methyl-5-(propoxymethyl)-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the N1 position and a propoxymethyl substituent at the C5 position. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity . This compound is commercially available through suppliers like CymitQuimica, which highlights its relevance in industrial and research applications .

Properties

IUPAC Name |

1-methyl-5-(propoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-9-10(8)2/h4-5H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZMQXYQUKOLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with propoxymethyl halides under basic conditions. A common method includes:

Starting Material: 1-methyl-1H-pyrazole.

Reagent: Propoxymethyl bromide or chloride.

Base: Potassium carbonate or sodium hydride.

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) for several hours.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propoxymethyl group, where nucleophiles like amines or thiols replace the propoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-5-(propoxymethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Effects : Increasing alkyl chain length (e.g., butyl vs. methyl) elevates molecular weight and boiling point due to enhanced van der Waals interactions.

- Electron-Withdrawing Groups: The fluoroethyl substituent in reduces pKa compared to non-fluorinated analogs, indicating increased acidity.

Anti-Inflammatory and Antidiabetic Potential

- Pyrazole derivatives with ether-linked substituents, such as the propoxymethyl group, demonstrate enhanced solubility, which correlates with improved bioavailability. For instance, chalcone derivatives synthesized from 1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole exhibit potent anti-inflammatory activity .

- NLRP3 Inflammasome Inhibition: Sulfonylurea derivatives containing pyrazole moieties, such as those in , highlight the role of pyrazole scaffolds in modulating immune responses.

Substituent Effects on Reactivity and Function

Positional and Functional Group Influence

- C5 Substituents : The propoxymethyl group at C5 introduces steric bulk and ether functionality, which may hinder electrophilic substitution at adjacent positions. This contrasts with trifluoromethyl or chloromethyl groups, which enhance electrophilic reactivity .

- N1 Modifications : Alkyl groups (methyl, butyl) at N1 increase hydrophobicity, whereas aromatic substituents (e.g., phenyl in ) can enhance π-π stacking interactions in drug-receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.